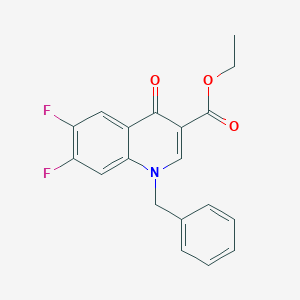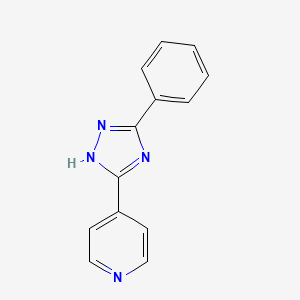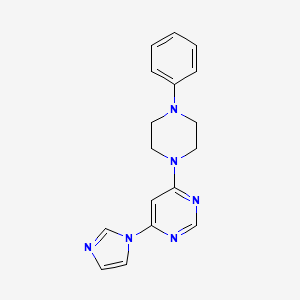
ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
説明
Ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C19H15F2NO3 . It has an average mass of 343.324 Da and a monoisotopic mass of 343.101990 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It has two fluorine atoms at the 6 and 7 positions, a benzyl group at the 1 position, and a carboxylate ester group at the 3 position .科学的研究の応用
Antibacterial Activity
Ethyl 1-benzyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown potential in antibacterial applications. Studies have demonstrated that certain derivatives of this compound exhibit significant antibacterial activities. For instance, modifications of this compound have yielded quinolones with notable effectiveness against bacterial strains (Sheu et al., 1998). This indicates its relevance in developing new antibacterial agents.
Synthesis and Reactivity
The compound's synthesis and reactivity have been extensively studied, highlighting its versatility in chemical transformations. Practical syntheses methods have been developed for key intermediates related to this compound, which are crucial for the synthesis of new quinolone derivatives (Matsuoka et al., 1997). These methods enhance the possibility of developing new compounds with potential pharmacological applications.
Pharmacological Applications
The pharmacological relevance of derivatives of this compound is significant. Various derivatives have been associated with antibacterial and antiviral activities, making them candidates for drug development (Batalha et al., 2019). Their ability to undergo specific reactions enhances their potential as versatile agents in medicinal chemistry.
Development of Tricyclic Quinolones
Research has also focused on the development of tricyclic quinolones using derivatives of this compound. These efforts have led to the synthesis of new fluorinated derivatives and their potential use in various applications (Nosova et al., 2002). Tricyclic quinolones are of interest due to their structural complexity and potential biological activities.
Key Intermediate for Antibacterial Agents
The compound serves as a key intermediate in the synthesis of broad-spectrum antibacterial agents. This includes its role in the development of potent antibacterial isothiazoloquinolones effective against resistant strains like MRSA (Hashimoto et al., 2007). Such applications underscore its importance in addressing antibiotic resistance challenges.
特性
IUPAC Name |
ethyl 1-benzyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-16(21)15(20)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGGQVMBZRAYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)
![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)
![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)
![3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6423733.png)
![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)
![2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B6423750.png)
![2-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423759.png)
![4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B6423762.png)

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)